2-Bromo-3-methyl-2-butene is a halogenated alkene characterized as a tetrasubstituted vinylic bromide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] In this structure, the bromine atom is directly attached to a carbon of the C=C double bond, a configuration that dictates its chemical reactivity. This arrangement makes it a specialized precursor for introducing the sterically hindered 1,2,2-trimethylvinyl moiety, primarily through organometallic intermediates and palladium-catalyzed cross-coupling reactions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0SR8h_c3WN2PCrb1egFDpF2_zhuZRSUamnoZ8U-CfIT_t72Uih0ijIMnnDfDHvgkGHBkrZJfV8qc7HAf8EoA1kP7sVqO3PKXJ-1Ghs3j4gtm70qNHa2_Llfhcc6dTVSxLKXYbTtbBaws8JLlVKAmeK-cRchyJZuzYHyeKoPe7OOLNVfZ76mfr_ySPwg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrk7-5teOiMa99j3dAEEI50EYaXpJxkpyhiAmVCmE-ToY6IR_tW26zmZk_Yt7YvxFBMloyH-1Vu9U1Lhl0AGjuyBBnwYjeH99j81Xjp-mXHRc92VXcokSQL9Q87pGpZLH5vgayyXc%3D)] Its utility is centered on applications where its isomeric form, an allylic bromide, would be chemically unsuitable.
Procurement of 2-Bromo-3-methyl-2-butene over its common isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), is critical due to fundamental differences in their chemical reactivity. As a vinylic bromide, the C(sp²)-Br bond is strengthened by resonance, making it resistant to standard nucleophilic substitution (S_N1/S_N2) reactions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] In contrast, the isomeric prenyl bromide is an allylic halide, which is highly reactive towards nucleophilic displacement. Therefore, attempting to substitute 2-bromo-3-methyl-2-butene with its allylic isomer in protocols requiring the formation of Grignard reagents or participation in palladium-catalyzed cross-coupling reactions would result in complete reaction failure or the formation of undesired byproducts.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] This non-interchangeability makes correct isomer selection a primary procurement checkpoint.
2-Bromo-3-methyl-2-butene is documented as a suitable precursor for the preparation of its corresponding lithium reagent, 2-lithio-3-methylbut-2-ene.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] This pathway allows the sterically hindered 1,2,2-trimethylvinyl group to function as a strong carbon nucleophile. In contrast, its allylic isomer, prenyl bromide, is known to be problematic for Grignard reagent formation, often leading to significant Wurtz coupling side products. The stability of the vinylic C-Br bond in the target compound prevents such side reactions, enabling cleaner additions to electrophiles like ketones and aldehydes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]
| Evidence Dimension | Suitability for Organometallic Reagent Formation |
| Target Compound Data | Effectively forms stable vinylic lithium and Grignard reagents for use as a carbon nucleophile.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] |
| Comparator Or Baseline | Allylic bromide isomers (e.g., prenyl bromide) are prone to homocoupling (Wurtz reaction) and are less effective for generating clean Grignard reagents for subsequent addition reactions. |
| Quantified Difference | Qualitatively different reaction pathway: Enables clean nucleophilic addition vs. problematic formation and dominant side reactions for the isomer. |
| Conditions | Standard conditions for lithiation or Grignard reagent formation (e.g., using Mg or n-BuLi in an ethereal solvent). |
For syntheses requiring the nucleophilic addition of the C5 isoprenoid unit, this specific vinylic isomer is the required precursor, whereas the allylic isomer is unsuitable for this purpose.
The carbon-bromine bond in 2-bromo-3-methyl-2-butene offers a balance of reactivity suitable for standard palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] Vinylic bromides are widely used substrates that undergo efficient oxidative addition to Pd(0) catalysts under relatively mild conditions. A comparable vinylic chloride would require significantly harsher conditions (higher temperatures, more specialized catalysts, and stronger bases) to achieve similar reactivity due to the greater strength of the C-Cl bond. The use of the bromo-derivative allows for broader functional group tolerance and more energy-efficient processing.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]
| Evidence Dimension | Reaction Conditions in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Reactive under standard, mild cross-coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 90 °C).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] |
| Comparator Or Baseline | Vinylic chlorides typically require higher temperatures, more active and expensive phosphine ligands, or stronger bases to overcome the higher activation energy for oxidative addition. |
| Quantified Difference | Enables milder process conditions, reducing energy costs and potential for thermal degradation of sensitive substrates compared to the chloro-analog. |
| Conditions | Typical Suzuki-Miyaura or Heck reaction conditions. |
Selecting this bromo-compound over a chloro-analog can lower process development costs, reduce energy consumption, and improve compatibility with complex, multi-functionalized molecules.
2-Bromo-3-methyl-2-butene is cited as a key reagent in the total synthesis of pipecolidepsin A, a cyclodepsipeptide with relevant cytotoxic activity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] In this context, the specific geometry and electronic properties of the 1,2,2-trimethylvinyl group, installed using this precursor, are essential for the final molecule's biological function. Using an isomer or a different halide would alter the structure of the resulting amino acid fragment, predictably compromising the peptide's conformation and activity. This demonstrates a case where the exact structure of the reagent is non-negotiable for achieving the desired end-product performance.
| Evidence Dimension | Structural role in a bioactive final product |
| Target Compound Data | Required precursor for a specific 2-amino-3-hydroxy-4,5-dimethylhexanoic acid fragment in the synthesis of pipecolidepsin A.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] |
| Comparator Or Baseline | Use of any other isomer (e.g., prenyl bromide) or a saturated analog would result in the synthesis of an incorrect, biologically inactive, or untested final peptide. |
| Quantified Difference | 100% structural fidelity required for the target molecule's synthesis. No substitution is viable. |
| Conditions | Multi-step total synthesis of a natural product. |
In pharmaceutical or biotech R&D, when a synthesis requires this specific fragment for biological activity, there is no viable substitute, making procurement of this exact CAS number essential.
Where the synthetic goal is to introduce the bulky 1,2,2-trimethylvinyl group as a nucleophile via a Grignard or organolithium reagent. This compound is the correct and reliable precursor for such transformations, whereas its allylic isomer would fail.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)]
In pharmaceutical, agrochemical, or materials science programs requiring the assembly of complex molecules containing a tetrasubstituted double bond. This reagent serves as a reliable coupling partner under standard Suzuki, Heck, or Sonogashira conditions, offering a process advantage over less reactive chloro-analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]
When executing a validated multi-step synthesis of a complex, bioactive target like pipecolidepsin A, where the specific vinylic bromide structure is required to build a critical fragment and no structural deviation is permissible.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0SR8h_c3WN2PCrb1egFDpF2_zhuZRSUamnoZ8U-CfIT_t72Uih0ijIMnnDfDHvgkGHBkrZJfV8qc7HAf8EoA1kP7sVqO3PKXJ-1Ghs3j4gtm70qNHa2_Llfhcc6dTVSxLKXYbTtbBaws8JLlVKAmeK-cRchyJZuzYHyeKoPe7OOLNVfZ76mfr_ySPwg%3D%3D)]
Flammable;Acute Toxic